molecular formula C19H28N2O4 B7029196 N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide

Cat. No.: B7029196
M. Wt: 348.4 g/mol
InChI Key: VYBFHLCUOSGVGC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a dioxane ring

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-16-7-5-15(6-8-16)17(21-9-3-2-4-10-21)13-20-19(22)18-14-24-11-12-25-18/h5-8,17-18H,2-4,9-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBFHLCUOSGVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2COCCO2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the synthesis of a piperidine derivative. This can be achieved through the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst.

    Attachment of the Dioxane Ring: The next step involves the formation of the 1,4-dioxane ring. This can be done by reacting the piperidine intermediate with ethylene glycol under acidic conditions to form the dioxane ring.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the dioxane intermediate with a suitable carboxylic acid derivative, such as an acyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reductive conditions using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of piperidine derivatives with primary or secondary amine groups.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and methoxyphenyl group can facilitate binding to specific sites on proteins, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydroxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide
  • N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide
  • N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,4-dioxane-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and chemical behaviors.

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